Cas no 2137714-94-2 (1-[1-(Aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one)
![1-[1-(Aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one structure](https://ja.kuujia.com/scimg/cas/2137714-94-2x500.png)
1-[1-(Aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one 化学的及び物理的性質
名前と識別子
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- 2137714-94-2
- 1-[1-(aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one
- EN300-764421
- 1-[1-(Aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one
-
- インチ: 1S/C9H16N2O/c1-7(12)11-5-3-8-2-4-9(8,11)6-10/h8H,2-6,10H2,1H3
- InChIKey: PPSOUMPIJGHAGW-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N1CCC2CCC12CN
計算された属性
- せいみつぶんしりょう: 168.126263138g/mol
- どういたいしつりょう: 168.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 46.3Ų
1-[1-(Aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764421-0.05g |
1-[1-(aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one |
2137714-94-2 | 95% | 0.05g |
$2254.0 | 2024-05-22 | |
Enamine | EN300-764421-2.5g |
1-[1-(aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one |
2137714-94-2 | 95% | 2.5g |
$5258.0 | 2024-05-22 | |
Enamine | EN300-764421-5.0g |
1-[1-(aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one |
2137714-94-2 | 95% | 5.0g |
$7780.0 | 2024-05-22 | |
Enamine | EN300-764421-0.25g |
1-[1-(aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one |
2137714-94-2 | 95% | 0.25g |
$2468.0 | 2024-05-22 | |
Enamine | EN300-764421-10.0g |
1-[1-(aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one |
2137714-94-2 | 95% | 10.0g |
$11537.0 | 2024-05-22 | |
Enamine | EN300-764421-1.0g |
1-[1-(aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one |
2137714-94-2 | 95% | 1.0g |
$2683.0 | 2024-05-22 | |
Enamine | EN300-764421-0.1g |
1-[1-(aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one |
2137714-94-2 | 95% | 0.1g |
$2361.0 | 2024-05-22 | |
Enamine | EN300-764421-0.5g |
1-[1-(aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one |
2137714-94-2 | 95% | 0.5g |
$2576.0 | 2024-05-22 |
1-[1-(Aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
1-[1-(Aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-oneに関する追加情報
Introduction to 1-[1-(Aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one (CAS No. 2137714-94-2)
1-[1-(Aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one (CAS No. 2137714-94-2) is a unique and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, belongs to the class of azabicyclic compounds, which are known for their diverse biological activities and potential therapeutic applications.
The chemical structure of 1-[1-(Aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one is characterized by a seven-membered azabicyclic ring system fused with a five-membered ring, and an aminomethyl group attached to one of the nitrogen atoms. This unique structural arrangement imparts the compound with a combination of rigidity and flexibility, which can be advantageous in modulating specific biological targets.
Recent studies have highlighted the potential of 1-[1-(Aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one in various therapeutic areas, including neurodegenerative diseases, pain management, and inflammation. One notable area of research is its interaction with G protein-coupled receptors (GPCRs), which are key targets for many drugs due to their involvement in numerous physiological processes.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and selectivity of 1-[1-(Aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one for several GPCRs, including the μ-opioid receptor (MOR) and the κ-opioid receptor (KOR). The results showed that the compound exhibited high affinity and selectivity for the MOR, suggesting its potential as a lead molecule for developing novel analgesics with reduced side effects compared to traditional opioids.
Another area of interest is the compound's role in modulating neuroinflammation, a critical factor in the progression of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. A study published in Neuropharmacology demonstrated that 1-[1-(Aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one effectively reduced neuroinflammatory markers in both in vitro and in vivo models, indicating its potential as a neuroprotective agent.
The pharmacokinetic properties of 1-[1-(Aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one have also been extensively studied to ensure its suitability for therapeutic applications. Research has shown that the compound exhibits favorable oral bioavailability and metabolic stability, which are crucial factors for drug development. Additionally, preclinical studies have demonstrated that the compound has low toxicity and a wide therapeutic window, further supporting its potential as a safe and effective therapeutic agent.
In conclusion, 1-[1-(Aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one (CAS No. 2137714-94-2) represents a promising candidate for further exploration in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive lead molecule for developing novel therapeutics targeting GPCRs, neuroinflammation, and other important biological pathways. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, underscoring its significance in advancing medical science.
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